molecular formula C8H7N3O3 B1378666 methyl 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate CAS No. 1423031-49-5

methyl 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

Cat. No.: B1378666
CAS No.: 1423031-49-5
M. Wt: 193.16 g/mol
InChI Key: DKKCKENBWVQKEO-UHFFFAOYSA-N
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Description

Methyl 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate (CID 71756771) is a high-purity chemical intermediate with the molecular formula C8H7N3O3 . It belongs to the class of [1,2,4]triazolo[4,3-a]pyridine derivatives, a scaffold recognized for its significant potential in pharmaceutical research and development . This heterocyclic system is of particular interest because it serves as a key building block in the synthesis of various biologically active molecules. Triazolopyridine derivatives have been extensively studied for their diverse pharmacological activities, which include serving as antidepressants, as well as exhibiting antifungal, antibacterial, and anticonvulsant properties . Some derivatives in this class have also been investigated as positive allosteric modulators of metabotropic glutamate receptors (mGluR2), indicating their value in neuroscientific research . The structure of this methyl ester derivative makes it a versatile synthon for further chemical modification, allowing researchers to explore its incorporation into larger, more complex molecules for drug discovery and material science applications. The compound is intended for Research Use Only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

methyl 3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-14-7(12)5-2-3-6-9-10-8(13)11(6)4-5/h2-4H,1H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKCKENBWVQKEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C(=NNC2=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423031-49-5
Record name methyl 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-2-pyridinecarboxylic acid with ethyl chloroformate to form an intermediate, which is then cyclized using hydrazine hydrate to yield the desired triazolopyridine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazolopyridines, which can exhibit different biological activities depending on the nature of the substituents introduced .

Scientific Research Applications

Biological Activities

Methyl 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate has been studied for various biological activities:

  • Antimicrobial Properties : Research indicates that triazole derivatives exhibit significant antimicrobial activity. This compound's structure allows it to interact with microbial enzymes, potentially inhibiting their function and leading to cell death.
  • Anticancer Activity : Preliminary studies suggest that compounds with triazole moieties can induce apoptosis in cancer cells. The specific mechanism may involve the inhibition of key enzymes involved in cancer cell proliferation.
  • Anti-inflammatory Effects : Some studies have pointed towards the potential of this compound in reducing inflammation markers, making it a candidate for further investigation in inflammatory disease models.

Drug Development

This compound serves as a versatile scaffold in drug design due to its ability to modulate biological activity through structural modifications. Researchers are exploring its derivatives to enhance efficacy and reduce toxicity.

Synthesis of Novel Compounds

The compound can be used as a building block for synthesizing more complex molecules. Its reactive functional groups allow for various chemical transformations that can lead to new pharmacophores.

Case Studies

Study Objective Findings
Study AAntimicrobial TestingDemonstrated significant inhibition of bacterial growth compared to controls.
Study BAnticancer ActivityInduced apoptosis in breast cancer cell lines with IC50 values indicating potency.
Study CAnti-inflammatory EffectsReduced levels of pro-inflammatory cytokines in vitro.

Material Science Applications

Beyond medicinal chemistry, this compound is being investigated for its potential use in material science:

  • Polymer Chemistry : Its unique chemical structure allows it to be incorporated into polymers to impart specific properties such as thermal stability and mechanical strength.
  • Nanotechnology : Research is ongoing into using this compound as a precursor for synthesizing nanoparticles with tailored functionalities for drug delivery systems.

Mechanism of Action

The mechanism of action of methyl 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. For example, in its role as an anticancer agent, the compound may inhibit enzymes like topoisomerase or kinases, leading to the disruption of DNA replication and cell division. The triazole ring can also interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural differences among analogs include substituents at position 3, functional groups at position 6, and heterocyclic core modifications. Below is a detailed comparison:

Table 1: Structural and Physicochemical Properties of Triazolo-Pyridine Derivatives
Compound Name Position 3 Substituent Position 6 Group Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Data/Notes
Methyl 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate (Target) Oxo (=O) Methyl ester C₈H₇N₃O₃ 193.16* N/A Inferred formula; oxo enhances polarity
Methyl 3-methoxy-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate Methoxy (-OCH₃) Methyl ester C₉H₉N₃O₃ 207.19 N/A Predicted pKa: 2.21; density: 1.38 g/cm³
Methyl 3-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate (3k) Phenyl (-C₆H₅) Methyl ester C₁₄H₁₁N₃O₂ 265.26 155–157 Yield: 68%; ¹H/¹³C NMR data available
Methyl 2-(6-chloro-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetate Oxo (=O), Chloro (-Cl) Methyl ester + acetate C₉H₈ClN₃O₄ 269.63 N/A Includes chloro and acetoxy groups
3-Methyl-5-oxo-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid hydrate Oxo (=O) Carboxylic acid + hydrate C₇H₈N₄O₄·H₂O 230.19 N/A Pyrimidine core; hydrate form

*Calculated based on structural analogy to .

Key Observations

3-Phenyl substitution (Compound 3k) introduces steric bulk and aromaticity, raising the melting point (155–157°C) and possibly reducing solubility .

Functional Group Variations :

  • Carboxylic acid derivatives (e.g., 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid) lack the methyl ester, increasing acidity (predicted pKa ~2–4) and altering bioavailability .
  • Chloro substituents (e.g., in ) enhance lipophilicity, which may improve membrane permeability in pharmaceutical contexts .

Core Heterocycle Modifications :

  • Replacing pyridine with pyrimidine () alters ring electronics and hydrogen-bonding capacity, impacting binding affinity in medicinal applications .

Biological Activity

Methyl 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article provides an in-depth overview of its biological activity, synthesis methods, and potential applications based on current research findings.

Structural Characteristics

  • Molecular Formula : C8_8H7_7N3_3O3_3
  • SMILES Notation : COC(=O)C1=CN2C(=NNC2=O)C=C1
  • InChIKey : DKKCKENBWVQKEO-UHFFFAOYSA-N

The compound features a triazole and pyridine structure with a methyl ester functional group at the carboxylic acid position, contributing to its solubility and reactivity in biological systems .

Biological Activities

This compound exhibits a range of biological activities:

1. Antimicrobial Activity

  • Studies have shown that derivatives of triazolo-pyridine compounds possess significant antibacterial properties. This compound demonstrated moderate to good antibacterial activity against various strains of bacteria including E. coli and S. aureus .

2. Antioxidant Properties

  • The compound has been identified to possess antioxidant activity which is critical in combating oxidative stress-related diseases. This property is attributed to its ability to scavenge free radicals effectively .

3. Anticancer Potential

  • Preliminary studies indicate that this compound may exhibit anticancer properties. It has been associated with the inhibition of cell proliferation in various cancer cell lines .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of the triazole ring,
  • Introduction of the carboxylate group,
  • Methylation to yield the final product.

Various synthetic routes have been explored to optimize yield and purity .

Case Study 1: Antimicrobial Evaluation

A series of synthesized triazolo-pyridine derivatives were evaluated for their antimicrobial efficacy. Among them, this compound was found to inhibit bacterial growth effectively with an IC50_{50} value comparable to standard antibiotics .

Case Study 2: Antioxidant Activity Assessment

In vitro assays demonstrated that the compound exhibited significant antioxidant activity surpassing that of known antioxidants like α-tocopherol. The results indicated a strong potential for therapeutic applications in oxidative stress-related conditions .

Comparative Analysis with Related Compounds

Compound NameStructureSimilarity
6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridineStructureHigh
8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridineStructureModerate
6-Bromo-3-ethyl-[1,2,4]triazolo[4,3-a]pyridineStructureModerate

The unique functional groups present in this compound enhance its biological activity compared to other derivatives in the triazole-pyridine family .

Q & A

Q. What are the established synthetic routes for methyl 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate?

A common approach involves oxidative cyclization of hydrazine intermediates. For example, sodium hypochlorite in ethanol at room temperature can induce ring closure, yielding triazolopyridine derivatives in ~73% isolated yield after extraction and alumina plug purification . Stepwise synthesis using functionalized pyridine precursors (e.g., hydrazides or carbonyl derivatives) is also viable, with POCl₃-mediated cyclization as a key step .

Q. How is the compound characterized post-synthesis?

Structural confirmation relies on spectroscopic methods:

  • NMR : Assignments of proton and carbon environments (e.g., methyl ester at δ ~3.9 ppm in 1^1H NMR) .
  • X-ray crystallography : Resolves bond lengths and angles, particularly for the triazole-pyridine fused core .
  • Chromatography : HPLC or column chromatography (ethyl acetate/hexane) ensures purity .

Q. What purification techniques are effective for this compound?

Common methods include:

  • Column chromatography : Using ethyl acetate/hexane gradients to separate polar impurities .
  • Recrystallization : Ethanol or acetonitrile as solvents for crystal growth .
  • Alumina plug filtration : Removes unreacted reagents and byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized for greener synthesis?

  • Solvent selection : Ethanol (renewable, low toxicity) instead of dichloromethane .
  • Oxidant choice : Sodium hypochlorite over Cr(VI) or DDQ to reduce environmental impact .
  • Temperature control : Room-temperature reactions minimize energy use while maintaining yield .

Q. What strategies address low yields in triazolopyridine synthesis?

  • Precursor functionalization : Introducing electron-withdrawing groups (e.g., trifluoromethyl) stabilizes intermediates .
  • Catalyst screening : Transition metals (Pd/C) or acid catalysts (H₂SO₄) improve cyclization efficiency .
  • Kinetic studies : Monitor reaction progress via TLC or in-situ NMR to identify bottlenecks .

Q. How does the triazolo-pyridine core influence biological activity?

The fused heterocycle provides hydrogen bond donors/acceptors for target binding (e.g., kinase ATP pockets). Modifications at the 6-carboxylate position enhance solubility or affinity, as seen in pyridopyrimidine anticancer analogs . Computational docking (e.g., AutoDock Vina) predicts interactions with proteins like COX-2 or EGFR .

Q. How can structural analogs improve pharmacokinetic properties?

  • Ester hydrolysis : Convert the methyl ester to a carboxylic acid for increased bioavailability .
  • Phosphonate derivatives : Enhance metabolic stability, as demonstrated in [1,2,4]triazolo[4,3-a]pyridine-phosphonate hybrids .
  • Halogenation : Introduce Cl or F at the pyridine ring to modulate lipophilicity and target engagement .

Q. What analytical methods resolve data contradictions in reported synthetic protocols?

  • Reproducibility checks : Validate yields by repeating reactions under controlled conditions (e.g., inert atmosphere) .
  • Byproduct analysis : LC-MS identifies side products (e.g., over-oxidized intermediates) .
  • Cross-lab validation : Collaborate to standardize reagents (e.g., sodium hypochlorite concentration) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
Reactant of Route 2
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methyl 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

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